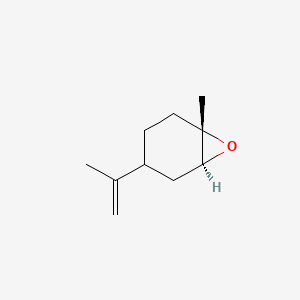
(+)-trans-Limonene 1,2-epoxide
Descripción general
Descripción
(+)-trans-Limonene 1,2-epoxide is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-trans-Limonene 1,2-epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-trans-Limonene 1,2-epoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bio-based Polymers : Trans-limonene bis-epoxide (trans-LBE), derived from (+)-trans-Limonene 1,2-epoxide, is a crucial material for bio-based polymers like non-isocyanate polyurethanes (NIPUs). These polymers find applications in thermoset materials, elastomers, and thermoplastics (Rehman et al., 2020).
Anxiety Treatment : The acute administration of (+)-limonene epoxide has an anxiolytic-like effect on mice, suggesting its potential as a new approach for treating anxiety without causing toxic effects (Almeida et al., 2012).
Flavor and Fragrance Industry : The compound is used for the direct, simple synthesis of trans-beta-terpineol from (+)-limonene, an important process in the flavor and fragrance industry (Gurudutt et al., 1992).
Biorenewable Polymers : Limonene 1,2-monoepoxide can serve as a starting material for biorenewable polymers and can be converted into other chiral derivatives (Biondi et al., 2021).
Cannabinoid Drug Synthesis : 1,2-limonene epoxides are potential raw materials for the preparation of related cannabinoid drugs (Huang et al., 2021).
Detoxification and Metabolism : The limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis is involved in processing epoxide-containing compounds in detoxification or metabolism (Arand et al., 2003).
Chemical Synthesis : Epoxide hydrolase-catalyzed resolution of cis/trans limonene oxides enables the synthesis of all limonene oxide enantiomers in a one-step process, increasing resource efficiency (Ferrandi et al., 2015).
Sustainable Polymers : Reaction with carbon dioxide forms polycarbonates with unique chemical and physical properties, contributing to the bioeconomy (Parrino et al., 2018).
Pharmaceuticals : Limonene-1,2-epoxide hydrolase catalyzes the enantioselective hydrolysis of 1-methylcyclohexene oxide with high regioselectivity, useful in pharmaceutical synthesis (Werf et al., 1999).
Propiedades
IUPAC Name |
(1S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8?,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-AGROOBSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CC[C@]2([C@H](C1)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Limonene-1,2-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




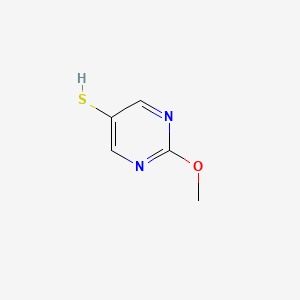
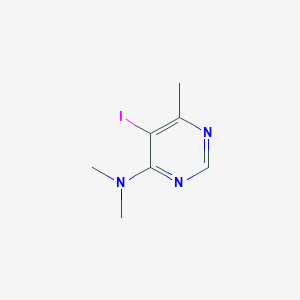




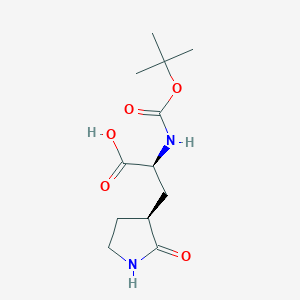
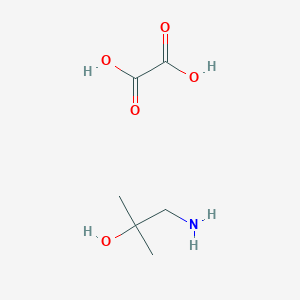
![[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8146234.png)

![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)

![1-((2R,5S)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B8146254.png)